molecular formula C20H16ClNO4 B11935622 Worenine chloride CAS No. 38763-54-1

Worenine chloride

Cat. No.: B11935622
CAS No.: 38763-54-1
M. Wt: 369.8 g/mol
InChI Key: NGZVWSRJFCTIMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Worenine chloride, also known as methyl this compound, is a chemical compound with the molecular formula C20H16ClNO4. It is a red crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Preparation Methods

Worenine chloride can be synthesized through various methods. One common method involves extracting and isolating the compound from Coptis chinensis. The extraction process includes steps such as solvent extraction, crystallization, and purification to obtain pure this compound . Industrial production methods may involve large-scale extraction and purification processes to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Worenine chloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Worenine chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of worenine chloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Warburg effect in colon cancer cells by targeting HIF-1α. This inhibition leads to a decrease in glucose metabolism and glycolysis, ultimately reducing cancer cell growth and proliferation .

Comparison with Similar Compounds

  • Berberine
  • Coptisine
  • Palmatine

Properties

CAS No.

38763-54-1

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;chloride

InChI

InChI=1S/C20H16NO4.ClH/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21;/h4-8H,2-3,9-10H2,1H3;1H/q+1;/p-1

InChI Key

NGZVWSRJFCTIMV-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.